molecular formula C19H15N3O B11697282 4'-(Phenylazo)benzanilide CAS No. 102840-97-1

4'-(Phenylazo)benzanilide

Cat. No.: B11697282
CAS No.: 102840-97-1
M. Wt: 301.3 g/mol
InChI Key: NKCPEECGSZPJBV-UHFFFAOYSA-N
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Description

4’-(Phenylazo)benzanilide is an organic compound characterized by the presence of a phenylazo group attached to a benzanilide structure. This compound is notable for its vibrant color and is often used in dye chemistry. The phenylazo group contributes to its chromophoric properties, making it useful in various applications, including as a dye intermediate and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Phenylazo)benzanilide typically involves the diazotization of aniline followed by coupling with benzanilide. The reaction conditions often include the use of acidic media to facilitate the diazotization process. For instance, aniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with benzanilide to yield the desired product.

Industrial Production Methods: Industrial production of 4’-(Phenylazo)benzanilide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 4’-(Phenylazo)benzanilide undergoes various chemical reactions, including:

    Oxidation: The phenylazo group can be oxidized to form azoxy compounds.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Formation of azoxybenzanilide derivatives.

    Reduction: Formation of aniline and benzanilide derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzanilide derivatives.

Scientific Research Applications

4’-(Phenylazo)benzanilide has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 4’-(Phenylazo)benzanilide involves its interaction with molecular targets through the azo group The compound can undergo reversible redox reactions, making it useful in various redox-sensitive applications

Comparison with Similar Compounds

4’-(Phenylazo)benzanilide can be compared with other azo compounds such as:

    4’-(Phenylazo)acetanilide: Similar in structure but with an acetanilide moiety instead of benzanilide.

    4’-(Phenylazo)benzamide: Contains a benzamide group, leading to different reactivity and applications.

    4’-(Phenylazo)benzoic acid: Features a carboxylic acid group, which affects its solubility and reactivity.

Uniqueness: 4’-(Phenylazo)benzanilide is unique due to its specific combination of the phenylazo group and benzanilide structure, which imparts distinct chromophoric properties and reactivity. This makes it particularly valuable in dye chemistry and various scientific research applications.

Properties

CAS No.

102840-97-1

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C19H15N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h1-14H,(H,20,23)

InChI Key

NKCPEECGSZPJBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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